molecular formula C₈H₇N₅O B126049 Adenine propenal CAS No. 90029-73-5

Adenine propenal

Cat. No.: B126049
CAS No.: 90029-73-5
M. Wt: 189.17 g/mol
InChI Key: LYXOMQKQLZJTQN-OWOJBTEDSA-N
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Description

Adenine propenal (AP) is a novel chemical compound that has recently been gaining attention for its potential applications in scientific research. AP is a small organic molecule comprised of two nitrogen atoms and a single carbon atom. It has a molecular weight of about 40 Da, and its structure is similar to that of adenine, a naturally-occurring purine base found in DNA and RNA. AP has been found to possess a variety of unique biochemical and physiological properties, and has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology.

Scientific Research Applications

Protein Modification

Adenine propenal, a product of DNA oxidation, can modify proteins by reacting with specific amino acids like lysine and cysteine. This interaction has been observed in human serum albumin and the DNA repair protein XPA. Modification by this compound notably impairs XPA's DNA-binding ability, demonstrating its potential impact on protein function and DNA repair mechanisms (Shuck et al., 2014).

Ultrafast Excited-State Dynamics

Research on adenine and its derivatives, like monomethylated adenines, has revealed insights into their ultrafast excited-state dynamics in solution. This is pivotal in understanding the nonradiative decay mechanisms of these molecules, which is critical for exploring adenine's role in molecular biology and its potential applications (Cohen et al., 2003).

Advanced Sensing Applications

Adenine is significant in biomedical and agricultural research. A novel SERS (Surface-Enhanced Raman Scattering) sensor for detecting low concentrations of adenine demonstrates the potential for highly sensitive, label-free detection methods, crucial for various research and diagnostic applications (Tzeng & Lin, 2020).

Photostability on Surfaces

Studying adenine's photostability on different surfaces like gold and silicon under UV radiation provides insights into the durability and stability of adenine molecules in various environments. This research is particularly relevant in astrobiology and the study of nucleobases under extraterrestrial conditions (Mateo-Martí et al., 2009).

Complex Architectures for Material and Biological Applications

Adenine derivatives can be used to construct complex architectures, like metal-mediated discrete complexes and coordination polymers, with applications ranging from gas and solvent adsorption to bioimaging agents and anticancer drugs. This showcases adenine's versatility in material science and biotechnology (Mohapatra et al., 2017).

Responses in Plant Growth Under Stress

In plants, adenine and pyridine nucleotides play critical roles in growth. Research on the response of these nucleotides under arsenic stress in Brassica juncea highlights the significant alterations in adenine and pyridine metabolism affecting germination and early seedling growth. This research provides insights into the broader impacts of environmental stress on plant growth and development (Srivastava et al., 2013).

Anticancer Potential

Studies indicate that adenine exhibits anticancer effects in colon cancer cells. By activating AMP-activated protein kinase (AMPK) signaling, adenine contributes to autophagic cell death through the mTOR pathway. This showcases adenine's potential as a natural compound for cancer treatment (Lai et al., 2019).

Nucleobase Interaction Studies

Adenine-containing conjugates have been found to exhibit specific spectroscopic changes and show a higher affinity towards certain nucleobases due to specific interactions like Watson-Crick hydrogen bonding. Such studies contribute to our understanding of nucleobase interactions, essential in genetics and molecular biology (Juranović et al., 2002).

Luminescent Chemosensors for Biomedical Applications

The development of a luminescent zinc metallopolymer that acts as a chemosensor specific to adenine demonstrates the potential of adenine in biomedical diagnostics and food safety. This application emphasizes adenine's role in developing advanced sensing technologies (Chow, 2012).

DNA Structure and Mutagenesis Studies

Research on the effects of this compound on DNA structure highlights its role in DNA mutagenesis. Understanding how this compound interacts with DNA helps in comprehending the mechanisms of genetic mutation and stability (Plastaras et al., 2002).

Enhancing Osteogenesis in Osteoblast-Like Cells

Studies have shown that adenine has anti-inflammatory effects that enhance osteogenesis in osteoblast-like cells. This suggests the potential use of adenine in treating inflammatory bone conditions such as osteoporosis (Chen et al., 2020).

Adenine in Coordination Chemistry and Material Synthesis

The diverse coordination abilities and hydrogen-bonding capacity of adenine are used in the design of metal-nucleobase frameworks and for transferring molecular properties onto surfaces in nanoscale applications. This illustrates adenine's versatility in coordination chemistry and materials science (Verma et al., 2010).

Epigenetic Signaling

Adenine, specifically N6-methyl-adenine, is found in a wide range of organisms and plays a crucial role in DNA–protein interactions. This area of research is significant in understanding the epigenetic mechanisms in various organisms (Wion & Casadesús, 2006).

Adenine Nucleotide Transport in Plants

The role of adenine nucleotides in plant metabolism and physiology is crucial, and the transport of these molecules across different compartments is a key area of research. This is particularly relevant in understanding the energy dynamics within plant cells (Haferkamp et al., 2011).

Safety and Hazards

Adenine propenal may form combustible dust concentrations in air and is toxic if swallowed . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

While there is a significant amount of research on adenine and its derivatives, there is still much to learn about adenine propenal. Future research could focus on its reactivity with other amino acids, its potential uses in pharmaceuticals, and its role in biological systems .

Properties

IUPAC Name

(E)-3-(6-aminopurin-9-yl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O/c9-7-6-8(11-4-10-7)13(5-12-6)2-1-3-14/h1-5H,(H2,9,10,11)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXOMQKQLZJTQN-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C=CC=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)/C=C/C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90029-73-5
Record name 9-(3-Oxoprop-1-enyl)adenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090029735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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